molecular formula C14H14N4O4 B13730892 Veratraldehyde, (5-nitro-2-pyridyl)hydrazone CAS No. 28058-37-9

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone

Cat. No.: B13730892
CAS No.: 28058-37-9
M. Wt: 302.29 g/mol
InChI Key: MRQJAFVCQWRYMV-PXNMLYILSA-N
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Description

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone is a chemical compound that combines veratraldehyde and a hydrazone derivative. The hydrazone derivative, (5-nitro-2-pyridyl)hydrazone, is known for its applications in various chemical reactions and biological activities .

Preparation Methods

The synthesis of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone typically involves the reaction of veratraldehyde with 5-nitro-2-pyridylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for hydrazones often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield and purity of the product .

Chemical Reactions Analysis

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-pyridyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-pyridyl derivatives.

    Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can interfere with enzymatic activities and cellular processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress and cell death .

Comparison with Similar Compounds

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of veratraldehyde and the hydrazone moiety, which imparts distinct chemical and biological properties.

Biological Activity

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction of veratraldehyde with 5-nitro-2-pyridine hydrazine. The presence of the nitro group in the pyridine moiety enhances the compound's reactivity and biological activity. The general reaction can be represented as follows:

Veratraldehyde+5 nitro 2 pyridine hydrazineVeratraldehyde 5 nitro 2 pyridyl hydrazone\text{Veratraldehyde}+\text{5 nitro 2 pyridine hydrazine}\rightarrow \text{Veratraldehyde 5 nitro 2 pyridyl hydrazone}

This compound exhibits a unique combination of properties due to its hydrazone structure, which is characterized by the presence of a C=N bond that plays a crucial role in its biological interactions.

Biological Activities

This compound has been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death in various cancer cell lines .
  • Antiparasitic Efficacy : There is emerging evidence suggesting that this compound may exhibit activity against parasitic infections, particularly those caused by Trypanosoma species.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or DNA replication in pathogens.
  • Binding Affinity : The structural characteristics allow it to bind effectively with target proteins or nucleic acids, disrupting their normal function.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL.
Reported anticancer effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Showed promising results against Trypanosoma brucei, indicating potential for antitrypanosomal therapy.

Properties

CAS No.

28058-37-9

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C14H14N4O4/c1-21-12-5-3-10(7-13(12)22-2)8-16-17-14-6-4-11(9-15-14)18(19)20/h3-9H,1-2H3,(H,15,17)/b16-8-

InChI Key

MRQJAFVCQWRYMV-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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